(3S)-3-(((1-(2-Chlorobenzyl)-4-hydroxy-5-methyl-2-oxo-1,2-dihydropyridin-3yl)amino)carbonyl)amino-3-(4-methylphenyl)propanoic acid
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Overview
Description
AVA-4746 is a novel, orally available, clinical-grade antagonist of integrin alpha 4. It has shown significant potential in sensitizing pre-B cell acute lymphoblastic leukemia to chemotherapy . Integrin alpha 4 is a critical adhesion molecule involved in cell adhesion-mediated drug resistance in acute lymphoblastic leukemia .
Preparation Methods
The preparation of AVA-4746 involves synthetic routes that include the use of quinolinamine compounds. The specific synthetic routes and reaction conditions are proprietary and detailed in patents . Industrial production methods for AVA-4746 are not publicly disclosed but typically involve large-scale synthesis and purification processes to ensure clinical-grade quality.
Chemical Reactions Analysis
AVA-4746 undergoes several types of chemical reactions, including:
Oxidation: AVA-4746 can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within AVA-4746, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the AVA-4746 molecule, leading to the formation of different analogs.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of AVA-4746 .
Scientific Research Applications
AVA-4746 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: AVA-4746 is used as a model compound to study integrin alpha 4 antagonism and its effects on cell adhesion and drug resistance.
Biology: In biological research, AVA-4746 is used to investigate the role of integrin alpha 4 in cell adhesion-mediated drug resistance and its potential as a therapeutic target.
Medicine: AVA-4746 has shown promise in sensitizing pre-B cell acute lymphoblastic leukemia to chemotherapy, making it a potential candidate for clinical trials and therapeutic development
Industry: In the pharmaceutical industry, AVA-4746 is used in the development of new drugs targeting integrin alpha 4 and related pathways.
Mechanism of Action
AVA-4746 exerts its effects by antagonizing integrin alpha 4, a critical adhesion molecule involved in cell adhesion-mediated drug resistance. By blocking the interaction between integrin alpha 4 and its counter receptor VCAM-1, AVA-4746 disrupts the protective microenvironment of leukemia cells, making them more susceptible to chemotherapy . This mechanism involves the modulation of intracellular reactive oxygen species levels and the downregulation of metabolic potential in leukemia cells .
Comparison with Similar Compounds
AVA-4746 is unique compared to other integrin alpha 4 antagonists due to its high affinity for binding to B-cell acute lymphoblastic leukemia cells and its ability to efficiently block ligand-binding to VCAM-1 . Similar compounds include:
Natalizumab: A monoclonal antibody that targets integrin alpha 4, used in the treatment of multiple sclerosis and Crohn’s disease.
AVA-4746 stands out due to its oral availability and clinical-grade formulation, making it a promising candidate for further research and development in the treatment of drug-resistant leukemia .
Properties
CAS No. |
422268-99-3 |
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Molecular Formula |
C24H24ClN3O5 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
(3S)-3-[[1-[(2-chlorophenyl)methyl]-4-hydroxy-5-methyl-2-oxopyridin-3-yl]carbamoylamino]-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C24H24ClN3O5/c1-14-7-9-16(10-8-14)19(11-20(29)30)26-24(33)27-21-22(31)15(2)12-28(23(21)32)13-17-5-3-4-6-18(17)25/h3-10,12,19,31H,11,13H2,1-2H3,(H,29,30)(H2,26,27,33)/t19-/m0/s1 |
InChI Key |
JRGSXHUFFDTFCN-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)NC2=C(C(=CN(C2=O)CC3=CC=CC=C3Cl)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)NC2=C(C(=CN(C2=O)CC3=CC=CC=C3Cl)C)O |
Origin of Product |
United States |
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